4-(2,4-Dichlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine
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Overview
Description
4-(2,4-Dichlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine is a heterocyclic compound that has garnered attention due to its potential applications in medicinal chemistry. This compound features a unique structure that combines a pyrimidine ring with an oxazole ring, making it a valuable scaffold for the development of various bioactive molecules.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
Based on the structural similarity to other compounds, it can be hypothesized that it might interact with its targets (like cdk2) and cause changes that inhibit their function . This could potentially lead to the disruption of cell cycle progression, thereby inhibiting the growth of cancer cells .
Biochemical Pathways
If we consider its potential role as a cdk2 inhibitor, it could affect the cell cycle regulation pathway . Inhibition of CDK2 can disrupt the normal progression of the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis .
Result of Action
If it acts as a cdk2 inhibitor, it could potentially inhibit cell cycle progression and induce apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
They are involved in the synthesis of DNA and RNA, and interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Related compounds have been associated with increased risk of lung cancers such as small cell lung cancer (SCLC) among agricultural workers . It’s also known that 2,4-Dichlorophenoxyacetic acid, a related compound, can mimic organophosphorus (OP) poisoning .
Molecular Mechanism
Related pyrimidine compounds have been found to inhibit CDK2, a protein kinase involved in cell cycle regulation .
Temporal Effects in Laboratory Settings
Related compounds like 2,4-Dichlorophenoxyacetic acid have been studied for their long-term effects on cellular function .
Dosage Effects in Animal Models
Studies on related compounds have shown that chronic exposure to oral and inhaled 2,4-D herbicide resulted in hepatic changes that were both dose-dependent and exposure-dependent .
Metabolic Pathways
Pyrimidines are known to be involved in various metabolic pathways, including DNA and RNA biosynthesis .
Transport and Distribution
Related compounds like 2,4-Dichlorophenoxyacetic acid are known to bind to soil particles, which may influence their transport and distribution .
Subcellular Localization
Related compounds have been found to bind to various cellular components, which may influence their subcellular localization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dichlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine typically involves the cyclization of pyrimidine derivatives to form the fused oxazole ring. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Another approach involves the condensation of oxazole derivatives leading to fused pyrimidine rings .
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dichlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the compound, enhancing its reactivity.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can replace specific atoms or groups within the molecule, allowing for the creation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted oxazolopyrimidines with different functional groups.
Scientific Research Applications
Chemistry: It serves as a versatile building block for the synthesis of complex molecules.
Biology: The compound has shown activity against various biological targets, making it a candidate for drug development.
Industry: Its unique structure makes it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Oxazolo[4,5-d]pyrimidine: Another oxazolopyrimidine derivative with similar structural features.
1,3-Oxazolo[5,4-d]pyrimidine: A closely related compound with variations in the substitution pattern.
Uniqueness
4-(2,4-Dichlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its dichlorophenoxy group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-(2,4-dichlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3O2/c1-6-10-11(15-5-16-12(10)19-17-6)18-9-3-2-7(13)4-8(9)14/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTDFSQLKVPOCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=NC=N2)OC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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